Superior Anticancer Potency in DU-145 Prostate Cancer Cells vs. Sodium Metavanadate
In a direct head-to-head comparison using the DU-145 prostate cancer cell line, sodium orthovanadate (Na₃VO₄) demonstrated significantly greater antiproliferative potency than sodium metavanadate (NaVO₃). The IC₅₀ for growth inhibition was lower for orthovanadate, indicating a more potent anticancer effect at equivalent concentrations [1].
| Evidence Dimension | Growth Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 8.94 ± 2.90 µM |
| Comparator Or Baseline | Sodium Metavanadate: 12.74 ± 5.38 µM |
| Quantified Difference | Orthovanadate is 1.43-fold more potent (lower IC₅₀) |
| Conditions | DU-145 prostate cancer cells; MTT assay |
Why This Matters
This data demonstrates that orthovanadate is the more potent vanadium salt for anticancer studies in this prostate cancer model, directly impacting dose-response experimental design.
- [1] Ciurkot, K., et al. (2026). Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells. Biological Trace Element Research. View Source
